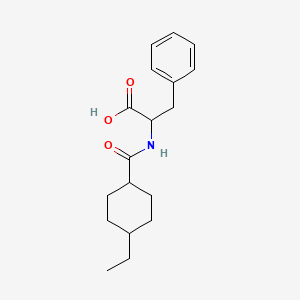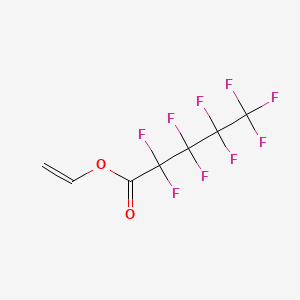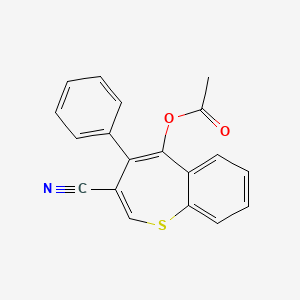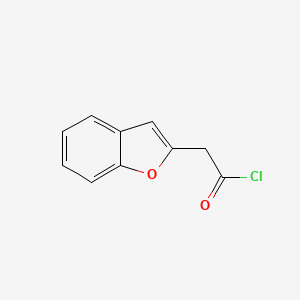
3-Benzofuranacetylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzofuranacetylchloride is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzofuranacetylchloride typically involves the acylation of 3-benzofuran with acetyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
3-Benzofuran+Acetyl ChlorideAlCl3this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzofuranacetylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetyl chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include substituted benzofuran derivatives.
Oxidation Reactions: Products include benzofuran carboxylic acids.
Reduction Reactions: Products include benzofuran alcohols.
Applications De Recherche Scientifique
3-Benzofuranacetylchloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals with anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: this compound is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3-Benzofuranacetylchloride depends on its specific application. In medicinal chemistry, it acts as a building block for drugs that target various molecular pathways. For example, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, which are involved in disease processes. The compound’s acetyl chloride group allows it to react with nucleophiles, forming covalent bonds with target molecules and modulating their activity.
Similar Compounds:
2-Benzofuranacetylchloride: Similar structure but with the acetyl chloride group at the 2-position.
3-Benzofurancarboxylic Acid: An oxidized derivative of this compound.
3-Benzofuranmethanol: A reduced derivative of this compound.
Uniqueness: this compound is unique due to its specific reactivity and position of the acetyl chloride group. This makes it a versatile intermediate for synthesizing a wide range of biologically active compounds. Its ability to undergo various chemical reactions and form stable products adds to its value in research and industrial applications.
Propriétés
Formule moléculaire |
C10H7ClO2 |
|---|---|
Poids moléculaire |
194.61 g/mol |
Nom IUPAC |
2-(1-benzofuran-2-yl)acetyl chloride |
InChI |
InChI=1S/C10H7ClO2/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2 |
Clé InChI |
ZKVGHBXQEGVOFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



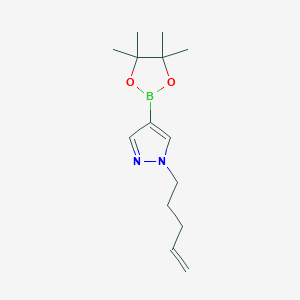
![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)
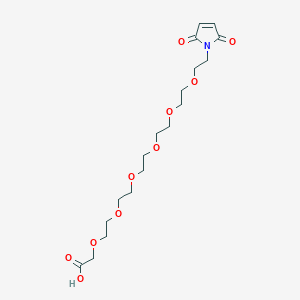

![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)

![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)
